molecular formula C21H22N2O4 B2358775 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea CAS No. 2097903-55-2

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2358775
CAS No.: 2097903-55-2
M. Wt: 366.417
InChI Key: MVTRNHZCOLDPPF-UHFFFAOYSA-N
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Description

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea is a complex organic compound that features a furan ring, a phenyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea typically involves multiple steps. One common approach is to start with the preparation of the furan-2-yl phenyl derivative, followed by the introduction of the hydroxyethyl group. The final step involves the formation of the urea moiety by reacting the intermediate with phenoxyethyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the phenyl group can produce cyclohexyl derivatives.

Scientific Research Applications

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups can participate in π-π interactions, while the urea moiety can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)amine: Similar structure but with an amine group instead of a urea moiety.

    3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)carbamate: Contains a carbamate group instead of a urea moiety.

Uniqueness

The presence of the urea moiety in 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea provides unique hydrogen bonding capabilities, which can enhance its interactions with biological targets. This makes it distinct from similar compounds with different functional groups.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(16-8-10-17(11-9-16)20-7-4-13-27-20)15-23-21(25)22-12-14-26-18-5-2-1-3-6-18/h1-11,13,19,24H,12,14-15H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTRNHZCOLDPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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